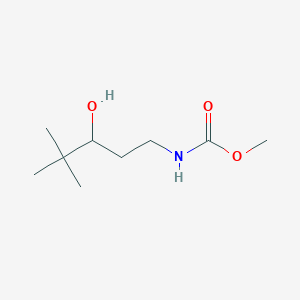

Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of carbamates, including “Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate”, can be achieved through the reaction of various amines with dimethyl carbonate . The process involves the use of catalysts such as Fe2O3, Fe2O3/SiO2, Fe2O3/CoO/NiO/SiO2, TZC-3/1, and T-4419 .Chemical Reactions Analysis

Carbamates, including “this compound”, can undergo various chemical reactions. For instance, they can undergo BAc2 or BAl2 nucleophilic substitution to give alkoxycarbonylation and alkylation reactions .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Modifications

- Methylcarbamate insecticides, including compounds structurally related to Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate, undergo various metabolic processes such as hydrolysis, oxidation, and conjugation in animals, plants, and insects. These processes result in the formation of hydroxylated derivatives, N-hydroxymethyl carbamates, and their conjugates, indicating the potential of this compound to undergo similar metabolic modifications (Knaak Jb, 1971).

Agricultural Applications

- In agriculture, carbamates such as this compound could be used in the synthesis of herbicidal compounds. Research on 1,3-Dimethyl-4-acyl-pyrazol-5-yl N-methylcarbamates has demonstrated phytotoxic effects on the seed germination and seedling growth of various crops, highlighting the potential agricultural applications of methyl carbamates (C. Lee, Hyun-Soo Park, Jeung-Bea Kim, 1989).

Enhanced Drug Delivery and Stability

- The development of cyclization-activated prodrugs based on carbamates, including studies on basic carbamates of 4-hydroxyanisole, demonstrates the potential of this compound in medical chemistry for creating stable, activated prodrugs that release active compounds in a predictable manner, offering new avenues for drug development and therapeutic applications (W. S. Saari et al., 1990).

Wirkmechanismus

Target of Action

Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate, also known by its IUPAC name N-(3-hydroxy-4,4-dimethylpentyl)-N-methylcarbamic acid, is a carbamate compound. Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . The primary targets of this compound are likely to be amines in biochemical systems.

Mode of Action

The compound interacts with its targets (amines) by forming a carbamate linkage . This linkage serves as a protective group for the amine, preventing it from undergoing unwanted reactions during a synthesis process . The carbamate can be removed under certain conditions, such as exposure to strong acid or heat .

Biochemical Pathways

They protect amines from reacting prematurely or inappropriately during the synthesis process .

Result of Action

The primary result of the action of this compound is the protection of amines during synthesis processes . By forming a carbamate linkage with amines, the compound prevents these amines from undergoing unwanted reactions . This can be particularly useful in the synthesis of complex molecules, such as peptides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong acids or heat can lead to the removal of the carbamate protecting group . Additionally, the compound’s stability and reactivity can be affected by factors such as pH, temperature, and the presence of other reactive species.

Eigenschaften

IUPAC Name |

methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-9(2,3)7(11)5-6-10-8(12)13-4/h7,11H,5-6H2,1-4H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIGIQLDTDHLDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2417053.png)

![4-benzyl-N-isobutyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2417057.png)

![[1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2417058.png)

![N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2417060.png)

![2-{2-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-3-(nitromethyl)cyclopentan-1-one](/img/structure/B2417061.png)

![3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2417062.png)

![N-(4-ethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2417065.png)

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2417070.png)

![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2417072.png)